molecular formula C15H23NO4 B1300277 5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 435341-87-0

5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid

Cat. No.: B1300277
CAS No.: 435341-87-0
M. Wt: 281.35 g/mol
InChI Key: OCWZLMRWCJFYLO-UHFFFAOYSA-N
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Description

“5-Isobutyl-2-methyl-4-morpholin-4-ylmethyl-furan-3-carboxylic acid” is a chemical compound with the molecular formula C15H23NO4 . It has a molecular weight of 281.35 g/mol. The IUPAC name for this compound is 5-isobutyl-2-methyl-4-(4-morpholinylmethyl)-3-furoic acid hydrochloride . The InChI code for this compound is 1S/C15H23NO4.ClH/c1-10(2)8-13-12(9-16-4-6-19-7-5-16)14(15(17)18)11(3)20-13;/h10H,4-9H2,1-3H3,(H,17,18);1H .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydroisoquinolinones

    The synthesis of new tetrahydroisoquinolinones involves the transformation of carboxylic acid groups into cyclic aminomethyl groups, yielding compounds with pharmacological interest and various pharmacophoric substituents (Kandinska, Kozekov, & Palamareva, 2006).

  • Diels−Alder Reaction for Aniline Synthesis

    The Diels−Alder cycloaddition of amino-substituted furans, such as 5-amino-2-furancarboxylic acid methyl ester, yields ring-opened cycloadducts which can be dehydrated to produce polysubstituted anilines. This process is noted for its high regioselectivity and is significant in the synthesis of various anilines (Padwa, Dimitroff, Waterson, & Wu, 1997).

  • Reactions with Bases

    Ethyl esters of furan-2-carboxylic acid have been studied for their reactions with bases. For instance, the reaction with potassium tert-butylate and methyl iodide leads to derivatives like 4-methylsulfanylethynylfuran. These reactions showcase the chemical versatility of furan carboxylates in generating diverse derivatives (Remizov, Pevzner, & Petrov, 2019).

Pharmaceutical and Biomedical Research

  • Antimicrobial Activity

    Compounds like 4-(5-aryl-2-furoyl)morpholines have been synthesized and tested for their antimicrobial activities. These compounds have shown effectiveness against certain strains like C. neoformans, indicating potential applications in antimicrobial therapy (Matiichuk et al., 2021).

  • Enzymatic Polymerization

    The enzymatic ring-opening polymerization of morpholine diones, such as isopropyl-morpholine-2,5-dione, leads to the synthesis of poly(ester amide)s. This novel route is significant in polymer chemistry and could have implications in materials science and biomedical applications (Feng, Klee, Keul, & Höcker, 2000).

  • Synthesis of Azulenes and Pyrroles

    The reaction of cyclohepta[b]furan-2-one with morpholine enamines has led to the synthesis of alkylazulenes and azulene. These compounds, particularly azulenes, are known for their unique properties and potential in pharmacological research (Yasunami et al., 1993).

Properties

IUPAC Name

2-methyl-5-(2-methylpropyl)-4-(morpholin-4-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-10(2)8-13-12(9-16-4-6-19-7-5-16)14(15(17)18)11(3)20-13/h10H,4-9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWZLMRWCJFYLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(O1)CC(C)C)CN2CCOCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354851
Record name 2-Methyl-5-(2-methylpropyl)-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435341-87-0
Record name 2-Methyl-5-(2-methylpropyl)-4-[(morpholin-4-yl)methyl]furan-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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